molecular formula C8H8OS B13347219 1,3-Dihydro-2-benzothiophene 2-oxide CAS No. 3533-72-0

1,3-Dihydro-2-benzothiophene 2-oxide

Cat. No.: B13347219
CAS No.: 3533-72-0
M. Wt: 152.22 g/mol
InChI Key: YYVPARHZEAEOHF-UHFFFAOYSA-N
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Description

1,3-Dihydrobenzo[c]thiophene 2-oxide is a heterocyclic organic compound that contains a sulfur atom within a fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydrobenzo[c]thiophene 2-oxide can be synthesized through several methods. One common approach involves the oxidation of 1,3-dihydrobenzo[c]thiophene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and yields the desired oxide product .

Industrial Production Methods

In industrial settings, the production of 1,3-dihydrobenzo[c]thiophene 2-oxide often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as metalloporphyrin complexes, can enhance the reaction rate and selectivity, making the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydrobenzo[c]thiophene 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dihydrobenzo[c]thiophene 2-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dihydrobenzo[c]thiophene 2-oxide involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dihydrobenzo[c]thiophene 2-oxide is unique due to its specific ring structure and the presence of an oxide group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its utility in multiple research fields make it a valuable compound for scientific exploration .

Properties

IUPAC Name

1,3-dihydro-2-benzothiophene 2-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c9-10-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVPARHZEAEOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CS1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10302188
Record name 1,3-Dihydro-2-benzothiophene 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3533-72-0
Record name NSC149594
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149594
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dihydro-2-benzothiophene 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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